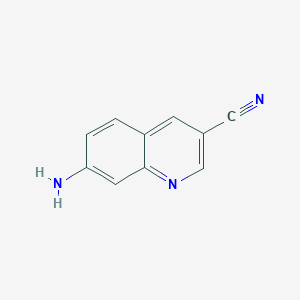

7-Aminoquinoline-3-carbonitrile

Description

Significance of Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline ring system is a vital structural component found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities and material properties. ontosight.ai Its importance stems from the unique fusion of a benzene (B151609) and a pyridine (B92270) ring, which imparts a distinct combination of aromaticity, electron distribution, and hydrogen bonding capabilities. This versatile scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. chemijournal.com

In the realm of medicinal chemistry, quinoline derivatives have been instrumental in the development of therapeutic agents. The quinoline core is present in a vast number of pharmaceuticals with applications as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents. ontosight.ainih.gov The ability of the quinoline ring to intercalate with DNA and interact with various enzymes makes it a powerful pharmacophore in drug discovery. researchgate.net

Beyond its medicinal applications, the quinoline nucleus is also a key building block in materials science. The extended π-conjugated system of quinoline derivatives gives rise to interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.net The ability to modify the quinoline scaffold allows for the design of materials with tailored optical and electronic characteristics.

Historical Context of Quinoline Synthesis Methodologies

The journey of quinoline synthesis began in the 19th century, with many of the classical methods still being relevant today. These named reactions provide the foundation for the construction of the quinoline core and have been continuously refined and adapted for the synthesis of a diverse range of derivatives.

Several key historical syntheses have shaped the field of quinoline chemistry:

Friedländer Synthesis: Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of a base or acid catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through an aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Combes Quinoline Synthesis: First reported by Combes in 1888, this reaction utilizes the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield a substituted quinoline. wikipedia.org

Gould-Jacobs Reaction: This method, reported by R. G. Gould and W. A. Jacobs in 1939, is a versatile route to 4-hydroxyquinolines. wikipedia.org It begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgjasco.ro Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

Doebner-von Miller Reaction: This reaction, a modification of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.org The mechanism is complex and is believed to proceed through a series of conjugate additions and cyclizations. wikipedia.org

These classical methods, along with others like the Skraup synthesis and the Pfitzinger reaction, have provided chemists with a powerful toolkit for accessing a wide variety of quinoline derivatives. iipseries.orgpharmaguideline.com Modern advancements have further expanded this repertoire, introducing milder reaction conditions and greater functional group tolerance. jasco.ro

Positioning of 7-Aminoquinoline-3-carbonitrile within Advanced Quinoline Chemistry

This compound is a specific quinoline derivative that incorporates two key functional groups: an amino group at the 7-position and a nitrile group at the 3-position. This unique combination of substituents positions it as a valuable building block and a compound of interest in several areas of advanced chemical research.

The amino group at the 7-position can act as a hydrogen bond donor and a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. acs.org The nitrile group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions to construct more complex heterocyclic systems. nih.govekb.eg

The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the quinoline scaffold can lead to interesting electronic and photophysical properties, making this compound a potential candidate for applications in materials science, such as in the development of fluorescent probes or nonlinear optical materials. researchgate.net In medicinal chemistry, the combination of these functional groups offers multiple points for interaction with biological targets, suggesting its potential as a scaffold for the design of novel therapeutic agents. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

7-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWFUFLFXCXJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Aminoquinoline 3 Carbonitrile

Classical and Contemporary Synthetic Routes to Quinoline (B57606) Derivatives

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to a rich collection of named reactions that form the bedrock of classical quinoline chemistry. These methods are often characterized by the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. Contemporary approaches, on the other hand, often focus on improving efficiency, selectivity, and environmental friendliness through the use of modern catalytic systems and reaction conditions.

Cyclocondensation and Cyclization Approaches

Cyclocondensation reactions are fundamental to the formation of the quinoline ring system. These reactions typically involve the formation of a Schiff base intermediate from an aniline (B41778) and a carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic quinoline core.

One of the most well-known methods is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile. A variation of this approach involves the reaction of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with 1,3-dicarbonyl compounds to form substituted quinolines. nih.gov For instance, the reaction with an unsymmetrical diketone like ethyl 3-oxobutanoate can lead to different regioisomers depending on which carbonyl group of the diketone reacts with the amino group of the chalcone. nih.gov

The Combes quinoline synthesis utilizes the reaction of anilines with 1,3-diketones under acidic conditions. The initial condensation is followed by a cyclodehydration to form the quinoline ring. The regioselectivity of this reaction is a key consideration, especially with unsymmetrical anilines and diketones.

Another classical method is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, or a mixture that generates one in situ, in the presence of a strong acid.

More recent cyclocondensation strategies focus on creating complex quinoline derivatives. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) has been synthesized by refluxing cyclohexanone (B45756) and 2-benzylidenemalononitrile in ethanol (B145695) with an excess of ammonium (B1175870) acetate (B1210297). rsc.org This intermediate can then be further modified. rsc.org

Multi-Component Reactions (MCRs) and Their Adaptations

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules from simple starting materials in a single step, often with high atom economy and efficiency. researchgate.net Several MCRs have been adapted for the synthesis of quinoline derivatives.

A notable example is the synthesis of polysubstituted quinolines via a four-component reaction. These reactions often involve an aniline, an aldehyde, a β-ketoester, and a source of ammonia (B1221849) or an amine. The sequence of reactions can vary but typically involves Knoevenagel or aldol (B89426) condensations followed by Michael additions and intramolecular cyclization. The use of catalysts, including green and cost-efficient options, is common in these reactions to improve yields and selectivity. researchgate.net

For instance, a series of 2-amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives have been synthesized through MCRs. researchgate.net These reactions highlight the utility of MCRs in generating libraries of structurally diverse quinolines for various applications. researchgate.net The development of MCRs using green catalysts is a significant area of research, aiming to reduce the environmental impact of chemical synthesis. researchgate.net

The synthesis of pyrimido[4,5-b]quinolinediones has been achieved through an eco-friendly and efficient multi-component reaction using metal oxide nanoparticles as a green catalyst. rsc.org This involves the reaction of 2,6-diamino-pyrimidin-4(1H)-one, aromatic aldehydes, and a 1,3-dicarbonyl compound. rsc.org

Reductive Cyclization Protocols

Reductive cyclization offers a valuable pathway to quinolines, particularly from ortho-substituted nitroarenes. These methods typically involve the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

A facile synthesis of substituted quinolines has been developed through the reductive cyclization of o-nitrophenyl propargyl alcohols. acs.orgorganic-chemistry.org In this method, the reduction of the nitro group is followed by an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to an enone, which then undergoes cyclization to form the quinoline ring. acs.orgorganic-chemistry.org Various reducing agents can be employed, with Fe/HCl, Zn/AcOH, and SnCl₂/HCl providing good to excellent yields. organic-chemistry.org This methodology is tolerant of a range of functional groups on both the aromatic ring and the alkyne substituent. acs.orgorganic-chemistry.org

Another approach involves the SnCl₂·2H₂O mediated reductive cyclization following an A³-coupling reaction, which allows for the one-pot synthesis of 2-substituted quinolines. rsc.org In situ-generated nickel boride has also been shown to be an effective promoter for the reductive cyclization of appropriate precursors to yield diversely substituted quinolines and quinolin-2-ones under mild conditions. researchgate.net

Direct Synthesis and Functionalization of 7-Aminoquinolines

The direct introduction of an amino group at the 7-position of the quinoline ring or the construction of the ring with a pre-existing amino group at this position is of significant interest. Several strategies have been developed to achieve this, ranging from catalyst-free methods to transition metal-catalyzed reactions.

Catalyst-Free Approaches and Solvent-Free Reactions

In a move towards greener and more sustainable chemistry, catalyst-free and solvent-free synthetic methods have gained considerable attention. A highly selective and efficient catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been reported. acs.orgresearchgate.netnih.govfigshare.comnih.gov This method involves the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group directs the cyclization to selectively form the 7-aminoquinoline (B1265446) derivative in good yields, avoiding the need for strong acid catalysts. nih.gov

The proposed mechanism involves the initial nucleophilic addition of one of the amino groups of m-phenylenediamine to the more electrophilic ketone group adjacent to the trifluoromethyl group. This is followed by a condensation of the other ketone group with the aromatic ring at the 6-position of the m-phenylenediamine to form the final quinoline product. nih.gov

Additionally, an uncatalyzed, on-water oxygenative cleavage of the C-N bond in 8-aminoquinoline (B160924) derivatives has been shown to lead to a 1,2-amine migration, resulting in the formation of 7-aminoquinolines. grafiati.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception. Catalysts based on palladium, copper, nickel, and cobalt have been employed for the synthesis and functionalization of quinolines.

Copper-catalyzed reactions have been developed for the synthesis of quinoline derivatives. A novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles has been described via a copper-mediated tandem reaction. rsc.org This process involves a Knoevenagel condensation of an o-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.org

Palladium catalysis is also widely used. An efficient domino one-pot synthesis of quinolines starting from the coupling of iodoanilines with allylic alcohols has been described. researchgate.net This sequence involves an intermolecular Heck coupling, intramolecular condensation, and dehydrogenation.

Cobalt has been used as a catalyst for the remote C-H functionalization of 8-aminoquinolines. shu.ac.uk While this particular study focused on nitration at the 5- and 7-positions, it highlights the potential of using transition metal catalysis for the direct functionalization of the quinoline ring. The mechanism is proposed to proceed through a single electron transfer (SET) pathway. shu.ac.uk

The synthesis of quinazolines, a related class of heterocycles, has been achieved using various transition metal catalysts, including titanium, manganese, and cobalt, often through acceptorless dehydrogenative coupling reactions. nih.govfrontiersin.org These strategies could potentially be adapted for the synthesis of aminoquinolines.

C-H Activation Strategies for Regioselective Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of heterocyclic compounds like quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. nih.gov

Recent research has highlighted the use of palladium and rhodium catalysts in directing the functionalization of the quinoline core. mdpi.comrsc.org For instance, the use of a picolinamide (B142947) directing group can facilitate palladium(II)-catalyzed C-H functionalization of amines, a strategy that can be adapted for the synthesis of complex quinoline derivatives. nih.gov The 8-aminoquinoline group itself can act as a bidentate directing group, facilitating the functionalization at various positions. beilstein-journals.org

Mechanistic studies suggest that these reactions often proceed through the formation of a cyclometalated intermediate. For example, in palladium-catalyzed reactions, an aryl palladium(II) species can undergo C-H activation to form a palladacycle, which then reacts with a coupling partner to yield the functionalized product. nih.gov The choice of oxidant, ligands, and additives is crucial for achieving high yields and regioselectivity. mdpi.com For instance, in some palladium-catalyzed alkylations of quinoline N-oxides, tert-butylhydroperoxide as an oxidant and TBAB as an additive were found to be optimal. mdpi.com

Table 1: Examples of C-H Activation Strategies in Quinoline Synthesis

| Catalyst System | Directing Group | Functionalization | Key Features |

| Pd(OAc)₂ / AgOAc | Pyridine (B92270) | C2 oxidative cross-coupling | Excellent regioselectivity mdpi.com |

| Rh(III) / Cu(OAc)₂·H₂O | 2-Aryl-2H-indazole | C-C bond formation | Furnishes indazoloquinolines rsc.org |

| Pd(II) | Picolinamide | C-H functionalization of amines | Versatile for introducing various functionalities nih.gov |

| Pd(0) / Aryl Halide | Traceless (Vinyl Halide) | Methyl C-H activation | Synthesis of bicyclic pyrrolidines nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another efficient route to quinoline derivatives. These reactions often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single step, leading to the quinoline core.

A transition-metal-free approach for the synthesis of 3-substituted quinolines involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This method, promoted by TsOH and K₂S₂O₈, proceeds through a proposed mechanism involving transamination, oxidation to a ketone intermediate, intramolecular cyclization, and subsequent aromatization. frontiersin.org

Another strategy involves the iodine-catalyzed multicomponent Povarov-type reaction. In this reaction, iodine is proposed to activate a methyl ketone, which then reacts with an aniline and an α-ketoester. The subsequent electrophilic cyclization and oxidative aromatization lead to the formation of disubstituted quinolines. mdpi.com The systematic study of oxidative cyclization has revealed reactivity trends based on the substitution pattern of the aromatic rings involved. science.gov

Green Chemistry Principles in 7-Aminoquinoline-3-carbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to develop more sustainable and environmentally benign processes. acs.orgnih.gov This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

Nanocatalysis in Quinoline Synthesis

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area, enhanced reactivity, and ease of recovery and reuse, which aligns with green chemistry principles. nih.govacs.org Various metal-based nanoparticles have been successfully employed in the synthesis of quinolines.

For example, superparamagnetic Fe₃O₄ nanoparticles have been used as an efficient catalyst for the synthesis of quinolines via C-H activation. nih.gov Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles have been utilized in a four-component condensation reaction to produce hexahydro-4-phenylquinoline-3-carbonitriles under ultrasonic irradiation. nih.gov The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, enabling their reuse for multiple cycles without a significant loss of activity. researchgate.net

Other nanocatalysts, such as those based on copper, nickel, and zinc, have also been reported for the synthesis of quinoline derivatives with good to excellent yields. nih.govresearchgate.net For instance, a nano CuNiFeO catalyst has been shown to be highly efficient in the double dehydrogenation tandem cyclization of 2-aminobenzyl alcohol with alcohols to produce quinolines. researchgate.net

Table 2: Application of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Synthetic Protocol | Key Advantages | Yields |

| Fe₃O₄ nanoparticles supported by perylene (B46583) bisimide | C-H activation | Recyclable, efficient nih.gov | Good |

| Fe₃O₄@SiO₂–SO₃H nanoparticles | Four-component condensation | Recyclable, ultrasonic irradiation nih.gov | Excellent |

| Nano CuNiFeO | Double dehydrogenation tandem cyclization | Magnetically separable, reusable researchgate.net | High |

| ZnO/carbon catalysts | Friedlander condensation | Solvent-free, high catalytic activity | Moderate to good nih.gov |

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comresearchgate.net These advantages make it a key technology in the development of green synthetic protocols for quinolines.

The Friedländer synthesis of quinoline derivatives, for instance, has been successfully performed under microwave irradiation in the presence of phosphomolybdic acid under solvent-free conditions, yielding products with good fluorescence properties. mdpi.com Similarly, the microwave-assisted synthesis of quinoline-3-carbonitrile derivatives has been achieved using a nano-sized cobalt-ferrate nanocomposite as a magnetic nanocatalyst, with reaction times as short as 60-90 seconds. mdpi.com This method is not only rapid but also environmentally friendly, as the catalyst can be easily separated and reused. mdpi.com

Microwave irradiation has also been employed in the synthesis of various other quinoline-based scaffolds, including 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives and quinolin-4-ylmethoxy-chromen-2/-4-ones, demonstrating the broad applicability of this technology. mdpi.comarabjchem.org

Derivatization and Structural Modification Strategies for this compound

The this compound scaffold serves as a versatile platform for further structural modifications to generate a library of derivatives with diverse properties.

Nucleophilic Substitution Reactions

The quinoline ring is susceptible to nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or through the use of quinoline N-oxides. For instance, 2,4-dichloroquinoline-3-carbonitrile (B1351073) can react with various nucleophiles, such as thiolate anions and amines, to produce substituted quinolines. researchgate.net The chlorine atom at the 2-position is particularly labile and can be readily displaced.

Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for introducing substituents onto the electron-deficient nitroquinoline ring. mdpi.com This reaction allows for the direct amination of nitroquinolines, providing access to amino-substituted derivatives that would be difficult to synthesize using other methods. mdpi.com The reaction of 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile with amines can also be used to introduce substituents at the 7-position. google.com

Cyclization Reactions to Form Fused Heterocycles

The presence of vicinal amino and cyano groups in 4-aminoquinoline-3-carbonitriles makes them ideal building blocks for the construction of fused polycyclic systems. researchgate.net Various synthetic approaches have been developed to leverage this reactivity, leading to the formation of diverse heterocyclic structures fused to the quinoline ring. These reactions often involve the participation of both the amino and cyano functionalities in the cyclization process.

One common strategy involves the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with various reagents to yield fused pyrimido[4,5-b]quinoline derivatives. For instance, treatment with formic acid initially produces the 2-formylamino derivative, which upon reaction with alkaline hydrogen peroxide, undergoes cyclization to form a pyrimidoquinoline derivative. mdpi.comnih.gov This transformation proceeds through the hydration of the nitrile group to a carboxamide, followed by intramolecular cyclization. mdpi.comnih.gov Similarly, acylation with acetyl chloride leads to the formation of 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one. mdpi.com

The reaction with isocyanates and isothiocyanates provides another route to fused systems. These reagents react with the amino group to form ureido or thioureido derivatives, which can then be cyclized to produce fused heterocyclic systems. mdpi.comnih.gov For example, heating 2-amino-8-methyl-4-substituted-5,6,7,8-tetrahydro-quinoline-3-carbonitriles with phenyl isothiocyanate in pyridine results in the formation of substituted tricyclic thiones. rsc.org

Furthermore, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride in the presence of a base like potassium tert-butoxide offers a rapid method for synthesizing 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov This reaction proceeds via a t-BuOK-catalyzed cyclization. nih.gov

The versatility of these cyclization reactions allows for the generation of a wide array of fused heterocyclic compounds with varying substitution patterns, which is of significant interest for exploring their structure-activity relationships in drug discovery.

Modifications at the Amino and Cyano Moieties

Modifications of the amino and cyano groups of the this compound scaffold are crucial for fine-tuning the molecule's properties and for synthesizing novel derivatives with enhanced biological activities. These modifications can range from simple alkylation or acylation to more complex transformations that alter the fundamental structure of these functional groups.

The amino group at the 7-position is a key site for modification. For instance, in the synthesis of certain antimalarial agents, modifications of the amino group in related 4-aminoquinoline (B48711) structures have been extensively explored to overcome drug resistance. asm.org These modifications include the introduction of various side chains, such as those containing piperazine (B1678402) moieties, which have shown activity against resistant strains of P. falciparum. asm.org While direct modification of the 7-amino group in this compound is a logical extension, specific examples in the provided context focus more on its role in cyclization reactions.

The cyano group at the 3-position is also a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be further derivatized. For example, in the synthesis of protein kinase CK2 inhibitors, 2-chloroquinoline-3-carbonitriles are oxidized to the corresponding carboxylic acids. tandfonline.com This carboxylic acid group can then be a key interaction point with the biological target.

Furthermore, both the amino and cyano groups can be involved in intramolecular reductive coupling reactions. For example, the treatment of nitrocyano olefins with a low-valent titanium reagent can lead to the formation of 2-aminoquinoline-3-carboxylic acid derivatives. clockss.org Similarly, zinc in acetic acid can mediate the reductive cyclization of nitro and cyano groups to produce 2-aminoquinolines. clockss.org

These modifications at the amino and cyano moieties significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a diverse library of compounds for biological screening.

Advanced Spectroscopic and Structural Characterization of 7 Aminoquinoline 3 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 7-aminoquinoline-3-carbonitrile and its analogs. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within the molecule.

For complex molecules like quinoline (B57606) derivatives, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities. ter-arkhiv.rurjonco.com These methods spread the NMR signals into two dimensions, revealing correlations between different nuclei and allowing for the unambiguous assignment of protons and carbons. mdpi.com For instance, HSQC experiments are invaluable for directly correlating a proton to the carbon it is attached to, while HMBC spectra reveal longer-range couplings between protons and carbons, helping to piece together the molecular skeleton. mdpi.com The application of such techniques has been instrumental in confirming the structures of newly synthesized quinoline derivatives. mdpi.comresearchgate.net

Recursive multidimensional decomposition (R-MDD) is a method that can accelerate the recording of high-resolution NMR spectra, making it a valuable tool for the analysis of biomolecular structures. nih.gov

In the ¹H NMR spectrum of 2-aminoquinoline-3-carbonitrile (B177327), the protons of the amino group (NH₂) typically appear as a singlet, with a chemical shift around δ 6.54 ppm. sapub.org The aromatic protons of the quinoline ring system exhibit signals in the range of δ 7.19-8.36 ppm. sapub.org For example, the proton at the C4 position (H-4) often appears as a singlet at approximately δ 8.36 ppm. sapub.org The chemical shifts in the ¹³C NMR spectrum are also characteristic, with the carbon of the nitrile group (C≡N) appearing around δ 117.7 ppm and the carbons of the quinoline ring resonating between δ 84.6 and δ 164.1 ppm. sapub.org

Coupling constants (J-values) provide information about the connectivity of adjacent protons. For instance, the doublet of doublets observed for some aromatic protons indicates coupling to two different neighboring protons. The magnitude of the coupling constant can also help to distinguish between ortho, meta, and para relationships between protons on the aromatic ring.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 2-aminoquinoline-3-carbonitrile:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH₂ | 6.54 (s, 2H) | - |

| C2 | - | 164.1 |

| C3 | - | 84.6 |

| C4-H | 8.36 (s, 1H) | 156.8 |

| C5-H | 7.59-7.62 (d, 1H) | 119.4 |

| C6-H | 7.19-7.23 (t, 1H) | 125.1 |

| C7-H | 7.42-7.46 (t, 1H) | 127.2 |

| C8-H | 7.76-7.80 (d, 1H) | 153.9 |

| Ar-C | - | 122.3, 132.7 |

| CN | - | 117.7 |

| Data obtained from DMSO-d6 solvent. sapub.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By analyzing the absorption or scattering of light at specific frequencies, these methods allow for the identification of functional groups and provide a fingerprint of the molecule's structure. researchgate.net

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The amino group (NH₂) typically shows two distinct stretching vibrations: an asymmetric stretch in the 3500-3400 cm⁻¹ region and a symmetric stretch between 3400 and 3300 cm⁻¹. researchgate.net A strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is observed around 2215-2223 cm⁻¹. sapub.orgekb.eg Aromatic C-H stretching vibrations are typically found in the 3200-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1641-1483 cm⁻¹ range. ekb.eg

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. beilstein-journals.org For quinoline derivatives, Raman spectra can help to characterize the vibrations of the aromatic ring and the carbon-carbon bonds. researchgate.net The analysis of both IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. researchgate.netnih.gov

The table below presents characteristic IR absorption frequencies for 2-aminoquinoline-3-carbonitrile:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | ~3350 |

| Amino (NH₂) | Symmetric Stretch | ~3296 |

| Aromatic C-H | Stretch | 2972, 2865 |

| Nitrile (C≡N) | Stretch | ~2215 |

| Data obtained from KBr disc. sapub.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govscielo.org.mx

In mass spectrometry, a molecule is ionized and then separated based on its mass-to-charge ratio (m/z). mdpi.com For 2-aminoquinoline-3-carbonitrile, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (169.18 g/mol ). sapub.org HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions. nih.govtandfonline.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of quinoline derivatives often involves the loss of small, stable molecules or radicals. For example, in some 2-substituted aminoquinolines-3-carbonitriles, fragmentation can involve the loss of HCN or the substituent on the amino group. ekb.eg Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and the nature of its substituents. ekb.eg

The following table shows the calculated and found mass for 2-aminoquinoline-3-carbonitrile:

| Compound | Formula | Calculated Mass (m/z) | Observed Mass (M⁺, m/z) |

| 2-Aminoquinoline-3-carbonitrile | C₁₀H₇N₃ | 169.06 | 183.21 (M⁺, 53%) |

| Observed mass data includes the mass of the adduct ion from the MS analysis. sapub.org |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) and crystallography are powerful analytical techniques for elucidating the three-dimensional atomic and molecular structure of crystalline materials. These methods are instrumental in determining bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, providing definitive structural information.

Single-Crystal X-ray Diffraction for Solid-State Structure

For derivatives of the quinoline family, SCXRD has been successfully employed to confirm their synthesized structures. For instance, the crystal structure of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was determined to be in the monoclinic space group P21/c with eight molecules in the unit cell. researchgate.net Similarly, a single crystal X-ray crystallographic analysis was performed on 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, confirming its structure. nih.govdntb.gov.ua

The data obtained from SCXRD studies are crucial for understanding the conformational properties of molecules in the solid state. For example, in the case of 3,11,17-trioxoandrostane-5α-carbonitrile, the 5α-cyano group was found to influence the conformation of the A-ring. nih.gov Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and in the rational design of new molecules with desired properties.

Below is a table summarizing crystallographic data for a related quinoline derivative, providing an example of the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Compound | Quinolino[7,8-h]quinoline Derivative |

| Formula | C26 H16 N4 |

| Crystal System | Orthorhombic |

| Space Group | P b n b |

| a (Å) | 7.7745 ± 0.0004 |

| b (Å) | 14.5862 ± 0.0007 |

| c (Å) | 16.6756 ± 0.0012 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Cell Volume (ų) | 1891.02 ± 0.19 |

| Temperature (K) | 163 |

Crystallographic data for a quinolino[7,8-h]quinoline derivative as reported in the Crystallography Open Database. crystallography.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov The study of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the physicochemical properties of the solid material. mdpi.com

In the crystal structure of 3-aminoquinoline, molecules are connected into zigzag chains through N—H⋯N hydrogen bonds. researchgate.net These chains are further consolidated by weak intermolecular N–H⋯π interactions, demonstrating the importance of both classical and non-classical hydrogen bonds in the crystal packing. researchgate.net For some 4-aminoquinoline (B48711) derivatives, π-π interactions with heme are considered important for their biological activity. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. This method allows for the identification of close contacts between neighboring molecules and the characterization of the nature of these interactions. scirp.org For certain quinoline derivatives, Hirshfeld analysis has been used to investigate C─H…H─C, C—H···π, C—H···O, C—H···N, and π···π stacking interactions. researchgate.net

The docking pose of 4-aminoquinoline-3-carboxamide derivatives in the ATP binding site of Bruton's tyrosine kinase (BTK) revealed the formation of three direct and one water-mediated hydrogen bond with the hinge region. acs.org Additionally, the indazole moiety was found to stabilize the P-loop conformation through crucial hydrogen bonds. acs.org The replacement of certain functional groups can lead to the loss of these interactions, such as the π-stacking interaction with the P-loop, resulting in a decrease in binding affinity. acs.org

The following table provides examples of intermolecular interactions observed in quinoline derivatives and related compounds.

| Compound/Derivative Family | Interaction Type | Significance |

|---|---|---|

| 3-Aminoquinoline | N—H⋯N Hydrogen Bonds | Connects molecules into zigzag chains. researchgate.net |

| 3-Aminoquinoline | N–H⋯π Interactions | Further consolidates the crystal packing. researchgate.net |

| 4-Aminoquinoline Derivatives | π-π Interactions | Association with heme, relevant to biological activity. nih.gov |

| 4-Aminoquinoline-3-carboxamide Derivatives | Hydrogen Bonds | Interaction with the hinge region of BTK. acs.org |

| Indazole moiety of a quinoline derivative | π-stacking Interaction | Stabilizes the P-loop of BTK. acs.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic behavior of 7-Aminoquinoline-3-carbonitrile. ias.ac.inkfupm.edu.sa These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. google.com For this compound and its derivatives, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G**) are commonly employed to find the minimum energy structure. ias.ac.inkfupm.edu.sa The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. google.comijres.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.govscirp.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, including the amino group and the quinoline ring, while the LUMO is typically distributed over the electron-deficient regions, such as the carbonitrile group and the pyridine (B92270) part of the quinoline system. researchgate.netresearchgate.net TD-DFT calculations can further be used to predict the electronic absorption spectra, correlating the electronic transitions with the molecular orbitals involved. scirp.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 scirp.org |

| ELUMO | -1.816 scirp.org |

| ΔE (HOMO-LUMO Gap) | 4.83 scirp.org |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netwalisongo.ac.id These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) denote electron-poor areas that are prone to nucleophilic attack. walisongo.ac.idnih.gov

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amino group and the cyano group due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic protons would exhibit a positive potential. nih.gov Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including receptors, enzymes, or other reactants. researchgate.net

Quantum chemical calculations can provide several global reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.netmagtechjournal.com These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive. scirp.orgijarset.com

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is the negative of the chemical potential. ijarset.commagtechjournal.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor. ijarset.commagtechjournal.com

These descriptors offer a quantitative basis for comparing the reactivity of different molecules and for understanding the influence of various functional groups on their chemical behavior. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Quinoline Derivative

| Reactivity Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.415 scirp.org |

| Electronegativity (χ) | 4.231 ijres.orgijarset.com |

| Electrophilicity (ω) | 3.70 ijarset.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their behavior over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into processes such as conformational changes, diffusion, and intermolecular interactions. nih.gov

MD simulations are particularly useful for studying the adsorption of molecules onto surfaces, a phenomenon relevant in fields like materials science and corrosion inhibition. researchgate.net For instance, simulations can model the interaction of this compound with a metal surface to understand its potential as a corrosion inhibitor. abechem.ir These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions (e.g., physisorption or chemisorption). researchgate.netnih.gov The binding energy between the inhibitor molecule and the surface can be calculated, providing a quantitative measure of the adsorption strength. researchgate.netabechem.ir Such studies are crucial for designing more effective corrosion inhibitors and for understanding the fundamental principles governing interfacial phenomena. rsc.org

Photophysical Property Predictions and Simulations

The photophysical properties of quinoline derivatives are of significant interest for applications in optical materials and as fluorescent probes. researchgate.netmdpi.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how these molecules interact with light. deepdyve.comscirp.org These simulations can forecast absorption and emission wavelengths, the efficiency of fluorescence, and the lifetimes of excited states, guiding the synthesis of new compounds with desired optical characteristics.

The simulation of absorption and emission spectra for aminoquinoline derivatives is routinely performed using TD-DFT calculations. deepdyve.comscirp.org These calculations can predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths, which correspond to electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). For instance, a computational study on 6-aminoquinoline (B144246) (6AQ), a structural isomer of this compound, utilized TD-DFT to estimate its electronic spectra. The computed absorption maxima for 6AQ were found in the range of 327–340 nm, attributed to the S₀→S₁ transition. deepdyve.com The simulated emission maxima, corresponding to the S₁→S₀ transition, were predicted to be between 389 and 407 nm. deepdyve.com

These studies often investigate the effect of solvent polarity on the spectra. A bathochromic (red) shift in both absorption and emission maxima is commonly observed with increasing solvent polarity, indicating a more polar excited state. deepdyve.com The electronic transitions are typically of a π→π* charge-transfer character. deepdyve.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding these transitions. In 6AQ, both the HOMO and LUMO were found to be localized over the entire molecule. deepdyve.com Similar computational approaches have been applied to other related structures, such as quinoline-3-carbonitrile derivatives, to assess their electronic properties, including the HOMO-LUMO energy gap, which is a crucial parameter for determining chemical reactivity and electronic behavior. nih.gov

Below is a table summarizing typical data obtained from TD-DFT calculations for analogous compounds.

| Compound Family | Method | Basis Set | Calculated Property | Predicted Value |

| 6-Aminoquinoline | TD-DFT/PCM | - | Absorption Maxima (λ_abs) | 327-340 nm |

| 6-Aminoquinoline | TD-DFT/PCM | - | Emission Maxima (λ_em) | 389-407 nm |

| Quinoline-3-carbonitriles | DFT/RB3LYP | - | HOMO-LUMO Gap | ~3.40 eV |

This table presents representative data from computational studies on analogous compounds to predict the properties of this compound. deepdyve.comnih.gov

The fluorescence lifetime (τ) is a critical photophysical parameter, representing the average time a molecule remains in its excited state before returning to the ground state via fluorescence. While direct computational prediction of fluorescence lifetime is complex, it is related to the oscillator strength (f) and the energy of the transition obtained from TD-DFT calculations. The lifetime is inversely proportional to the rate of fluorescence, which in turn is related to the square of the transition dipole moment.

Experimentally, techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure fluorescence lifetimes. scirp.org Computational studies support these experimental findings by providing a theoretical framework for the observed decay kinetics. For related heterocyclic systems, theoretical studies have been used to understand the factors influencing the excited state lifetime, such as the nature of the excited state (e.g., n→π* vs. π→π*) and the presence of non-radiative decay pathways. For a series of makaluvamines, which contain a related pyrroloquinoline core, TD-DFT calculations were used to determine the lifetimes of electronic transitions, which were found to be in the nanosecond range (12.74 ns to 33.03 ns). nih.gov

The table below illustrates the type of data that can be generated through such computational studies for related molecular systems.

| Compound Family | Method | Calculated Property | Predicted Value |

| Makaluvamines (Pyrroloquinolines) | TD-DFT | Transition Lifetime (τ) | 12.74 - 33.03 ns |

This table shows calculated fluorescence lifetime data for analogous heterocyclic compounds to provide an estimate for this compound. nih.gov

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers for interconversion between them. Computational methods, particularly DFT, are widely used to perform these analyses.

For quinoline derivatives, conformational analysis can reveal the preferred orientation of substituents. For example, in a study of helically folded quinoline oligoamides, DFT calculations were used to explore how folding and substituent effects dictate the molecule's reactivity. The study compared the electronic properties of linear versus folded conformations, showing that the spatial arrangement significantly alters the localization of frontier molecular orbitals.

In the context of this compound, a conformational analysis would focus on the rotational barrier of the amino group and its planarity with respect to the quinoline ring. The interaction between the amino group at position 7 and the carbonitrile group at position 3, though spatially distant, can be mediated through the π-system of the quinoline core. The energetic profile would map the change in energy as the H-N-C-C dihedral angle is rotated, allowing for the identification of the global energy minimum conformation. Such studies often involve geometry optimization of various starting structures and calculating their relative energies. For related 2-aminoquinoline-3-carboxamides, conformational searches have been performed to identify low-energy conformations, typically considering structures within a 7 kcal/mol energy window of the global minimum.

The results of such an analysis can be summarized in a data table, as shown below for a hypothetical analysis of this compound.

| Conformer | Dihedral Angle (H-N₇-C₇-C₆) | Relative Energy (kcal/mol) | Computational Method |

| Planar | 0° | 0.00 | DFT/B3LYP/6-31G(d) |

| Perpendicular | 90° | 5.8 | DFT/B3LYP/6-31G(d) |

This table is a hypothetical representation of data from a conformational analysis of this compound, based on typical findings for amino-substituted aromatic systems.

Fluorescence and Luminescence Characteristics

This compound and its derivatives are known for their notable fluorescence properties. The interplay between the electron-donating and electron-withdrawing groups is central to its emissive behavior. Many derivatives of 7-aminoquinoline (B1265446) exhibit strong fluorescence, making them valuable as fluorescent probes and in the development of emissive materials. researchgate.netmdpi.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significant in these compounds and is influenced by the molecular structure and the surrounding environment. researchgate.netacs.org

Intramolecular Charge Transfer (ICT) Phenomena

A key feature of the photophysics of 7-aminoquinoline derivatives is the occurrence of intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), often concentrated near the electron-withdrawing group. nih.gov This charge separation in the excited state creates a large excited-state dipole moment.

The efficiency of this ICT process is enhanced by the presence of strong electron-donating and electron-withdrawing groups on the quinoline scaffold. nih.gov This charge transfer character is fundamental to many of the compound's other photophysical properties, including its solvatochromism and its potential for use in optoelectronic devices. nih.govresearchgate.netresearchgate.net

Solvatochromism and Environmental Effects on Photophysics

This compound derivatives often exhibit solvatochromism, a phenomenon where the color of a substance (and its absorption and emission spectra) changes with the polarity of the solvent. researchgate.netnih.gov In the case of compounds exhibiting ICT, an increase in solvent polarity stabilizes the more polar excited state to a greater extent than the ground state. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net

For instance, some 7-aminoquinoline derivatives show a gradual bathochromic (red) shift in their absorption maxima as solvent polarity increases, for example, from n-hexane to methanol. nih.gov This sensitivity to the local environment makes these compounds useful as fluorescent probes for studying the polarity of microenvironments, such as in polymers or biological systems. acs.org

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state. nist.gov

For many fluorescent dyes, including quinoline derivatives, the quantum yield can be high, indicating efficient emission. acs.orgresearchgate.net For example, some 7-dialkylamino-1-methylquinolinium salts have been reported to have high fluorescence quantum yields, attributed to their rigid molecular structure which minimizes non-radiative decay pathways. acs.org The fluorescence lifetime of quinolinium-based probes can be in the range of 12-13 nanoseconds, which is significantly longer than many common fluorophores. nih.gov These long lifetimes are advantageous for applications like fluorescence lifetime imaging microscopy (FLIM). nih.gov

Table 1: Photophysical Data for Selected Quinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 7-Aminoquinoline Derivative 1a | 365-368 | Varies with solvent | Not specified | n-Hexane |

| 7-Aminoquinoline Derivative 1a | 389-399 | Varies with solvent | Not specified | Methanol |

| Quinoline Derivative 4e | Not specified | Not specified | 0.424 | Chloroform |

| 1-Methyl-7-amino-quinolinium fluorophore | Not specified | Not specified | 0.7-0.8 | Aqueous |

This table presents a selection of photophysical data for various quinoline derivatives to illustrate the range of properties observed. The specific substitution patterns on the this compound core will influence these values.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of this compound and its derivatives provide valuable insights into their electronic structure and photophysical processes. These spectra are characterized by specific bands that correspond to different electronic transitions within the molecule.

UV-Vis Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of 7-aminoquinoline derivatives typically shows strong absorption in the near-UV to blue light region. nih.gov These absorption bands arise from π-π* and n-π* electronic transitions. The π-π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, while n-π* transitions involve the promotion of a non-bonding electron (for example, from the nitrogen of the amino group) to a π* antibonding orbital. researchgate.net

The absorption spectra can be influenced by the solvent environment. As mentioned in the context of solvatochromism, an increase in solvent polarity can lead to a bathochromic shift in the absorption maxima. nih.gov The emission spectra of these compounds are also highly dependent on the solvent, with significant Stokes shifts (the difference between the absorption and emission maxima) often observed, which is characteristic of molecules undergoing a substantial change in geometry or electronic distribution upon excitation, such as in ICT processes. nih.gov

Optoelectronic Applications

The unique photophysical properties of this compound and its derivatives make them promising candidates for a range of optoelectronic applications. nih.gov Their strong fluorescence, coupled with the tunability of their emission properties through chemical modification and environmental effects, is particularly advantageous.

Derivatives of 7-aminoquinoline are being explored for use in organic light-emitting diodes (OLEDs). The ability to emit light efficiently in the visible spectrum is a key requirement for such applications. researchgate.net Furthermore, their sensitivity to the environment makes them suitable for use as fluorescent sensors. For example, they can be incorporated into materials to probe local polarity or to detect the presence of specific analytes. The strong intramolecular charge transfer character is also a desirable feature for materials used in nonlinear optics. nih.gov

Advanced Photophysical Properties and Optical Applications

Material Science Applications (e.g., Dyes, Fluorescent Probes, Polymer Matrices)

The unique photophysical characteristics of the 7-aminoquinoline (B1265446) core are harnessed in several areas of material science. The strong electron donor-acceptor framework allows for the rational design of molecules with tunable optical responses, suitable for applications as specialized dyes, sensitive fluorescent probes, and as components in advanced polymer systems.

The strong intramolecular charge-transfer (ICT) present in 7-aminoquinoline derivatives makes them effective as dyes, particularly those sensitive to their environment. The electronic transition from the ground state to the excited state leads to a significant redistribution of electron density, creating a much larger dipole moment in the excited state. This change is responsible for the pronounced solvatochromism observed in these compounds.

Research on closely related 2,4-disubstituted 7-aminoquinolines demonstrates this property vividly. The absorption maxima of these compounds show a bathochromic (red) shift as solvent polarity increases. More dramatically, the emission color can be tuned across the visible spectrum, changing from violet in nonpolar solvents like n-hexane to greenish-yellow in highly polar solvents like methanol. nih.gov This sensitivity to the local environment's polarity is a key feature for solvatochromic dyes, which can be used to probe the polarity of microenvironments in chemical and biological systems.

Table 1: Solvatochromic Properties of a Representative 7-Aminoquinoline Derivative (Compound 1a) nih.gov

| Solvent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 368 | 435 | 4580 |

| Toluene | 375 | 456 | 4960 |

| Dichloromethane | 387 | 502 | 6140 |

| Acetone | 385 | 525 | 7110 |

| Acetonitrile | 385 | 527 | 7200 |

| Methanol | 389 | 537 | 7240 |

The inherent fluorescence of the 7-aminoquinoline scaffold makes it an excellent platform for the development of fluorescent probes. These probes are designed to signal the presence of specific analytes or changes in the local environment through a detectable change in their fluorescence, such as "turn-on" or "turn-off" responses, or shifts in emission wavelength.

The development of fluorescent chemosensors for detecting analytes like metal ions is a prominent application. researchgate.net For instance, the broader class of 8-aminoquinoline (B160924) derivatives has been extensively developed into fluorescent sensors for detecting zinc ions (Zn²⁺) in biological and environmental samples. mdpi.com These probes work on the principle that binding to the target ion alters the electronic structure of the fluorophore, leading to a significant change in its emission properties. mdpi.com

More specifically, derivatives of 7-aminoquinoline have been synthesized and demonstrated as highly effective fluorescent probes for bio-imaging. In one study, 2,4-disubstituted 7-aminoquinolines were shown to act as low-cost, highly specific fluorescent probes for the Golgi apparatus in various live cell lines, including HeLa and 4T1 cells. nih.gov These probes exhibited excellent performance for both one- and two-photon fluorescence microscopy, highlighting their potential in advanced biological imaging. nih.gov The strong ICT character and large Stokes shifts of these compounds are advantageous for bioimaging, as they help to minimize background interference and improve signal detection. nih.gov

Furthermore, related structures such as 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile have been synthesized and characterized as fluorescent probes. nih.gov The presence of the carbonitrile group and the amino group on the quinoline (B57606) ring modifies its photophysical properties, enabling its use in applications like indicator displacement assays. nih.gov

Quinoline derivatives are also utilized as dopants within polymer matrices to create materials with specific optical properties for applications such as polymer-based Light Emitting Diodes (p-LEDs). researchgate.netresearchgate.net Incorporating a fluorescent dye into a polymer host can lead to materials that are processable and can be formed into thin films for electronic devices.

Mechanistic Investigations of Reactions Involving 7 Aminoquinoline 3 Carbonitrile

Reaction Pathway Elucidation

The formation of quinoline (B57606) derivatives, including those related to 7-aminoquinoline-3-carbonitrile, often proceeds through multi-step sequences involving condensation, cyclization, and rearrangement reactions.

One common route to quinoline-3-carbonitrile structures is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile. Mechanistic studies propose that this reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by a copper-catalyzed reductive amination and an intramolecular cyclization to form the quinoline ring. rsc.org

In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a one-pot Mannich-type reaction has been proposed. researchgate.net This pathway involves the initial reaction of an aromatic amine, an aromatic aldehyde, and malononitrile. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinolines from 2-aminoquinoline-3-carbonitrile (B177327) precursors is thought to occur via a sequence of condensation, addition, cyclization, and elimination steps. rsc.org

A detailed pathway has been proposed for the synthesis of 2-aminoquinoline-3-carbonitrile itself from 2-chloroquinoline-3-carbonitrile. This mechanism involves the formation of a tetrazole intermediate, which undergoes thermal decomposition and azidolysis, followed by reduction to yield the final aminoquinoline product. researchgate.net The reaction proceeds through the initial hydration of the nitrile group to a carboxamide, which then cyclizes. mdpi.com

In catalyst-free syntheses of 7-aminoquinolines, the reaction between m-phenylenediamine (B132917) and an unsymmetrical 1,3-diketone containing a trifluoromethyl group follows a specific pathway. The initial step is a nucleophilic addition of an amine group to the ketone adjacent to the electron-withdrawing trifluoromethyl group. This is followed by a second condensation involving the other ketone group and the aromatic ring to form the final quinoline product. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course of reactions involving this compound, influencing reaction rates, yields, and selectivity.

In many syntheses, acid or base catalysis is essential. For instance, the synthesis of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles involves an intramolecular catalysis of a Michael addition, where a dialkylamino group on the Michael acceptor enhances reactivity. nih.gov In other cases, pyridine (B92270) hydrochloride is used as a catalyst for the reaction of 7-fluoro-3-quinolinecarbonitrile with an amine. google.com Bases such as sodium hydride are employed to generate potent nucleophiles like alkoxide or thioalkoxide anions for displacement reactions. google.com

Transition metal catalysts are also widely used. Copper catalysts, for example, are crucial in the three-component domino reactions of 2-bromobenzaldehydes with active methylene nitriles and sodium azide (B81097) to form 2-arylquinoline-3-carbonitriles. rsc.org Palladium acetate (B1210297), in conjunction with additives like silver acetate and sodium acetate, has been used to catalyze C-H arylation reactions on related quinoline systems. nih.gov The choice of catalyst can be highly specific; in the C5 sulfonylation of 8-aminoquinolines, CuCl was found to be the most effective among various metal catalysts. mdpi.com

Novel catalytic systems, including nanocatalysts and dendritic polymers, have been developed for quinoline synthesis. nih.govresearchgate.net For example, a porphyrin-cored amine-functionalized dendritic polymer has been shown to be an efficient homogeneous organocatalyst for the one-pot synthesis of quinoline derivatives from aromatic aldehydes, aromatic amines, and malononitrile. researchgate.net In some syntheses, the catalyst also serves as a reactant; ammonium (B1175870) chloride, for instance, acts as both a catalyst and a source of ammonia (B1221849) in a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.netresearchgate.net

Interestingly, some reactions proceed efficiently without any catalyst. The introduction of a strongly electron-withdrawing group, such as a trifluoromethyl group, into one of the reactants can direct the reaction pathway and avoid the need for a strong acid catalyst. nih.gov

Table 1: Role of Catalysts and Reagents in Quinoline-3-carbonitrile Synthesis

| Reaction Type | Catalyst/Reagent | Role in Mechanism | Reference |

|---|---|---|---|

| Displacement on 7-fluoro-3-quinolinecarbonitrile | Pyridine hydrochloride | Acid catalyst to promote amine addition. | google.com |

| Displacement on 7-fluoro-3-quinolinecarbonitrile | Sodium hydride | Base to generate alkoxide/thioalkoxide anions. | google.com |

| Three-component synthesis of 2-arylquinoline-3-carbonitriles | Copper | Catalyzes reductive amination and intramolecular cyclization. | rsc.org |

| One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles | Ammonium chloride | Acts as a catalyst for a Mannich-type reaction. | researchgate.net |

| Synthesis of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles | Dialkylamino group (intramolecular) | Catalyzes the Michael addition reaction. | nih.gov |

| Synthesis of 7-aminoquinolines | Trifluoromethyl group (on reactant) | Directs reaction selectively, avoiding the need for an external catalyst. | nih.gov |

Stereoselectivity and Regioselectivity Studies

The control of selectivity is a key challenge in the synthesis of complex molecules like substituted 7-aminoquinoline-3-carbonitriles.

Regioselectivity is often dictated by the electronic properties of the reactants and the reaction mechanism. In the catalyst-free synthesis of 7-aminoquinolines from m-phenylenediamine, the high regioselectivity is attributed to the strong electronegativity of the trifluoromethyl group on the 1,3-diketone, which directs the initial nucleophilic attack to the adjacent ketone. nih.gov The subsequent cyclization occurs specifically at the 6-position of the m-phenylenediamine ring. nih.gov

In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles via a one-pot reaction, high regioselectivity is consistently observed. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can significantly influence which regioisomer is formed. For example, the reaction of 2-amino-quinoline-3-carbonitrile derivatives with isothiocyanates can yield different products depending on the reaction time and solvent, indicating a high degree of regiochemical control. nih.gov

Directing groups are a powerful tool for achieving high regioselectivity in C-H functionalization reactions. For instance, an 8-amido group on a quinoline ring can direct halogenation specifically to the C5 position. mdpi.com Similarly, an 8-aminoquinoline (B160924) auxiliary attached at the C3 position of pyrrolidines and piperidines directs C-H arylation to the C4 position with excellent regioselectivity. acs.org

Stereoselectivity becomes important when chiral centers are present or formed during the reaction. In the palladium-catalyzed C-H arylation of pyrrolidine (B122466) and piperidine (B6355638) derivatives, the use of an aminoquinoline directing group at the C3 position leads to the selective formation of the cis-3,4-disubstituted product. acs.org The reaction conditions can be modified to access the trans-isomer through epimerization. acs.org While some catalytic systems, such as those using L-proline, can induce chirality, in certain multicomponent reactions for pyrimido[4,5-b]quinolines, L-proline acts as a catalyst without inducing stereoselectivity. nih.gov

Table 2: Studies on Selectivity in Quinoline Synthesis

| Reaction | Selectivity Type | Key Factor | Outcome | Reference |

|---|---|---|---|---|

| Synthesis of 7-aminoquinolines from m-phenylenediamine | Regioselectivity | Trifluoromethyl group on 1,3-diketone | Highly selective formation of the 4-CF3-substituted 7-aminoquinoline (B1265446). | nih.gov |

| Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile | Regioselectivity | Structure of reactants | Formation of specific regioisomeric products. | researchgate.net |

| Synthesis of 2-amino-4-arylquinoline-3-carbonitriles | Regioselectivity | Ammonium chloride catalyzed one-pot reaction | High regioselectivity for the target product. | researchgate.net |

| C-H arylation of pyrrolidines/piperidines | Regio- and Stereoselectivity | C(3)-aminoquinoline directing group | Excellent regioselectivity for C4 arylation and stereoselectivity for the cis-isomer. | acs.org |

| Synthesis of pyrimido[4,5-b]quinolines | Regioselectivity | Reaction conditions (e.g., solvent, time) | Formation of different products (thioureido vs. cyclized pyrimidoquinolines). | nih.gov |

Applications in Advanced Materials and Chemical Technologies Non Biological Focus

Corrosion Inhibition Studies

Quinoline (B57606) derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.neticspl.orgnih.gov The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. bohrium.comrjcollege.edu.in The efficiency of a quinoline-based inhibitor is heavily influenced by its electronic structure, the presence of functional groups, and its steric properties. researchgate.net

While direct studies on 7-Aminoquinoline-3-carbonitrile are not extensively detailed in the available literature, the corrosion inhibition potential of similarly structured 2-amino-4-arylquinoline-3-carbonitriles has been investigated. icspl.org These studies indicate that the presence of the amino and nitrile groups, along with the aromatic quinoline ring, plays a crucial role in the inhibition process. icspl.org It is proposed that such compounds can act as mixed-type inhibitors, influencing both anodic and cathodic reactions. nih.gov

Adsorption Characteristics and Surface Interactions

The mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. icspl.orgbohrium.com This adsorption can occur through the sharing of electrons between the π-orbitals of the quinoline ring and the vacant d-orbitals of the metal, as well as through the interaction of lone pair electrons on the nitrogen and oxygen atoms with the metal surface. researchgate.net For this compound, the presence of the amino (-NH2) group and the nitrogen atom in the quinoline ring provides active centers for adsorption.

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. icspl.orgbohrium.com The strength and nature of this adsorption are influenced by the electronic properties of the molecule. Quantum chemical calculations on related quinoline derivatives have shown that parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) are crucial in determining the inhibition efficiency. researchgate.net A higher HOMO energy and a lower LUMO energy generally correlate with better inhibition performance, indicating a greater tendency for the molecule to donate and accept electrons, respectively. researchgate.net

Ligand Chemistry and Coordination Complexes (excluding biological complexation)

The quinoline scaffold, particularly with amino substituents, is a prominent ligand in coordination chemistry due to the presence of nitrogen atoms that can readily coordinate with metal ions. frontiersin.orgnih.gov 7-Aminoquinoline (B1265446) and its derivatives can act as versatile building blocks for the construction of coordination complexes with diverse structures and properties. nih.govresearchgate.net The amino group at the 7-position can participate in hydrogen bonding, further influencing the formation of extended structures. uni-muenchen.de

Design and Synthesis of Metal-Organic Frameworks or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comnih.gov The properties of these materials can be tailored by carefully selecting the metal and the organic linker. sigmaaldrich.com Quinoline derivatives have been successfully employed as ligands in the synthesis of MOFs and CPs. researchgate.netmdpi.com For instance, a cadmium-containing coordination polymer has been synthesized and shown to have high catalytic activity for the N-alkylation of 2-aminoquinoline (B145021) and 8-aminoquinoline (B160924). bohrium.com